molecular formula C19H20ClN3O2S2 B12026805 N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 585552-97-2

N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12026805
CAS No.: 585552-97-2
M. Wt: 422.0 g/mol
InChI Key: MHNSFTOJVLNDDE-UHFFFAOYSA-N
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Description

  • This compound is a synthetic molecule with a complex structure. Its systematic name reflects its substituents and functional groups.
  • The core structure consists of a thieno[2,3-d]pyrimidine ring, which contains sulfur and nitrogen atoms.
  • The chloro-substituted phenyl group and the acetamide moiety enhance its chemical diversity.
  • Preparation Methods

      Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the condensation of 2-amino-5-chlorobenzaldehyde with 3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol.

      Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents (e.g., ethanol or dichloromethane) and acid catalysts.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on reaction conditions, but examples include sulfonated derivatives and reduced forms.

  • Scientific Research Applications

      Biology: It may serve as a probe for thiol-containing biomolecules due to its sulfur atom.

      Medicine: Investigations focus on its potential as a drug candidate, especially if it interacts with specific biological targets.

      Industry: Its applications in materials science or catalysis are areas of interest.

  • Mechanism of Action

      Targets: The compound likely interacts with proteins containing thiol groups (e.g., enzymes, receptors).

      Pathways: Further research is needed to elucidate specific pathways, but it may affect redox processes or signal transduction.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of a thieno[2,3-d]pyrimidine core, chloro-substituted phenyl group, and acetamide functionality distinguishes it.

      Similar Compounds: Related compounds include thieno[2,3-d]pyrimidines, acetamides, and chloro-substituted aromatics.

    Remember that this compound’s detailed properties and applications may vary based on ongoing research

    Properties

    CAS No.

    585552-97-2

    Molecular Formula

    C19H20ClN3O2S2

    Molecular Weight

    422.0 g/mol

    IUPAC Name

    N-(5-chloro-2-methylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

    InChI

    InChI=1S/C19H20ClN3O2S2/c1-5-23-18(25)16-11(3)12(4)27-17(16)22-19(23)26-9-15(24)21-14-8-13(20)7-6-10(14)2/h6-8H,5,9H2,1-4H3,(H,21,24)

    InChI Key

    MHNSFTOJVLNDDE-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)C)SC(=C2C)C

    Origin of Product

    United States

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